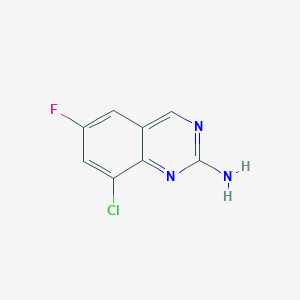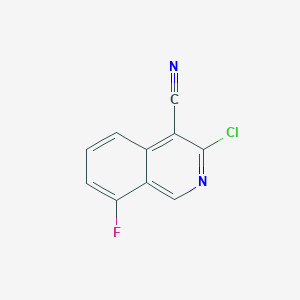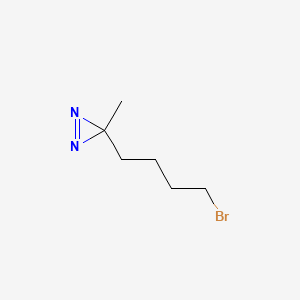
3-(4-Bromobutyl)-3-methyl-3H-diazirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromobutyl)-3-methyl-3H-diazirine is a diazirine compound characterized by the presence of a bromobutyl group and a methyl group attached to the diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobutyl)-3-methyl-3H-diazirine typically involves the reaction of 4-bromobutylamine with a diazirine precursor under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the diazirine ring. The product is then purified using techniques such as distillation and chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromobutyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: The diazirine ring can participate in cycloaddition reactions with alkenes or alkynes to form cyclopropane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products
Substitution Products: Formation of azides, thiocyanates, or amines depending on the nucleophile used.
Oxidation Products: Formation of corresponding oxides or hydroxylated derivatives.
Reduction Products: Formation of amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-(4-Bromobutyl)-3-methyl-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites of various biomolecules.
Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Investigated for its potential use in drug discovery and development, particularly in identifying target molecules and pathways.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromobutyl)-3-methyl-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, or O-H bonds of nearby molecules, forming covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorobutyl)-3-methyl-3H-diazirine: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorobutyl)-3-methyl-3H-diazirine: Contains a fluorine atom instead of bromine.
3-(4-Iodobutyl)-3-methyl-3H-diazirine: Contains an iodine atom instead of bromine.
Uniqueness
3-(4-Bromobutyl)-3-methyl-3H-diazirine is unique due to the presence of the bromine atom, which imparts specific reactivity and stability to the compound. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution reactions and its overall chemical properties .
Propiedades
Fórmula molecular |
C6H11BrN2 |
|---|---|
Peso molecular |
191.07 g/mol |
Nombre IUPAC |
3-(4-bromobutyl)-3-methyldiazirine |
InChI |
InChI=1S/C6H11BrN2/c1-6(8-9-6)4-2-3-5-7/h2-5H2,1H3 |
Clave InChI |
YAYVRDBUIWFGJN-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=N1)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/no-structure.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)
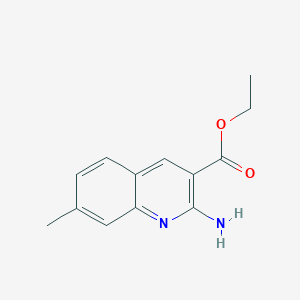

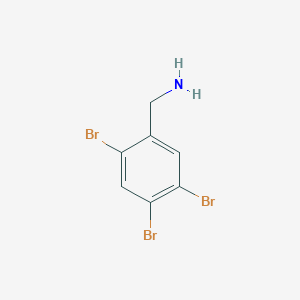
![6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13656603.png)
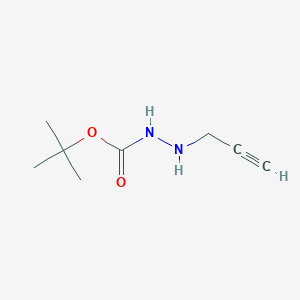
![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)
